molecular formula C23H16BrF3N2 B3138985 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole CAS No. 474706-50-8

4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole

Cat. No.: B3138985
CAS No.: 474706-50-8
M. Wt: 457.3 g/mol
InChI Key: DOZQVNCMJSDAPP-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine, trifluoromethyl, and trityl groups in this compound makes it a unique and valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Bromination: The bromine atom can be introduced by treating the pyrazole derivative with bromine or a brominating agent like N-bromosuccinimide (NBS).

    Tritylation: The trityl group can be introduced by reacting the pyrazole derivative with trityl chloride (C6H5)3CCl in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it valuable for designing new compounds with desired properties.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. The trityl group can provide steric hindrance and influence the compound’s binding affinity.

Comparison with Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the pyrazole ring and trityl group.

    3-(Trifluoromethyl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole ring and trifluoromethyl group but lacks the bromine and trityl groups.

    4-Bromo-1-trityl-1H-pyrazole: This compound shares the bromine and trityl groups but lacks the trifluoromethyl group.

Uniqueness: 4-Bromo-3-(trifluoromethyl)-1-trityl-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for halogen bonding interactions. The trityl group provides steric hindrance and influences binding affinity, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)-1-tritylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrF3N2/c24-20-16-29(28-21(20)23(25,26)27)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQVNCMJSDAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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